molecular formula C13H19NO2 B2702865 3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid CAS No. 682803-67-4

3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid

Cat. No. B2702865
CAS RN: 682803-67-4
M. Wt: 221.3
InChI Key: XGEJDTHTIFGUEZ-UHFFFAOYSA-N
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Description

“3-amino-3-[4-(2-methylpropyl)phenyl]propanoic Acid” is a chemical compound that is related to ibuprofen . It is also known as “(2S)-2-amino-3-(phenylamino)propanoic acid” and is used as a pharmaceutical secondary standard .


Synthesis Analysis

The synthesis of this compound involves the esterification of the carboxyl group of amino acids with isopropanol and chlorination of the amino group of the amino acid, followed by an exchange or neutralisation reaction and protonation . A high-performance liquid chromatography (NP-HPLC) method has been established to separate this compound from ibuprofen sodium as well as from ibuprofen .


Molecular Structure Analysis

The molecular structure of this compound involves a propionic acid group attached to a phenyl ring. The phenyl ring has a methylpropyl group attached to it. The outer two refers to the fact that the (4-(2-methylpropyl)phenyl) group is on the second carbon of the propanoic acid. The four tells us that the methylpropyl group is across from the first carbon in the benzene ring (which is the one attached to the propanoic acid group) .


Chemical Reactions Analysis

The compound can be separated from ibuprofen sodium and ibuprofen using a normal phase high-performance liquid chromatography (NP-HPLC) method . A forced degradation study was carried out under specified conditions to investigate the chemical stability of ibuprofen sodium .

properties

IUPAC Name

3-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEJDTHTIFGUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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